molecular formula C22H23N2O5P B11413769 Diethyl {5-[(furan-2-ylmethyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(furan-2-ylmethyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11413769
M. Wt: 426.4 g/mol
InChI Key: IZDJPTHAMMVRDC-UHFFFAOYSA-N
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Description

DIETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE: is a complex organic compound that features a combination of furan, naphthalene, oxazole, and phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DIETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the furan and naphthalene groups: These groups are introduced through substitution reactions.

    Phosphonate esterification: The final step involves the esterification of the phosphonate group with diethyl groups.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: DIETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The furan and naphthalene groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and phosphonate groups can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst or a ligand in various organic reactions.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development:

    Biological Studies: Used in studies to understand its interaction with biological molecules and pathways.

Industry:

    Materials Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of DIETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Furan derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.

    Naphthalene derivatives: Compounds containing the naphthalene ring, such as naphthalene-1-sulfonic acid.

    Oxazole derivatives: Compounds containing the oxazole ring, such as 2,5-dimethyl-1,3-oxazole.

    Phosphonate derivatives: Compounds containing the phosphonate group, such as dimethyl phosphonate.

Uniqueness: DIETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to the combination of these diverse functional groups in a single molecule. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C22H23N2O5P

Molecular Weight

426.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-(furan-2-ylmethyl)-2-naphthalen-1-yl-1,3-oxazol-5-amine

InChI

InChI=1S/C22H23N2O5P/c1-3-27-30(25,28-4-2)22-21(23-15-17-11-8-14-26-17)29-20(24-22)19-13-7-10-16-9-5-6-12-18(16)19/h5-14,23H,3-4,15H2,1-2H3

InChI Key

IZDJPTHAMMVRDC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CC3=CC=CC=C32)NCC4=CC=CO4)OCC

Origin of Product

United States

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